![molecular formula C18H20FN3O3 B2994006 4-(4-fluorophenyl)-1-methyl-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 853108-28-8](/img/structure/B2994006.png)
4-(4-fluorophenyl)-1-methyl-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(4-fluorophenyl)-1-methyl-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” is a potential drug designed as a hybrid compound with antihypertensive, antioxidant and beta-adrenolytic activity .
Molecular Structure Analysis
The molecular structure of similar compounds shows nearly planar benzofuran and fluorophenyl ring systems, as well as a piperazine ring adopting an almost perfect chair conformation . The benzofuran and piperazine moieties are connected by an ethyl chain .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Properties
The molecular structure and properties of related pyrrolopyrimidine derivatives have been investigated to understand their electronic and geometric configurations. Studies such as the X-ray crystal structure determination of related compounds reveal the formation of centrosymmetric dimers via intermolecular N-H···O hydrogen bonds, indicating potential for forming stable molecular assemblies (Wolska & Herold, 2000). These findings suggest that pyrrolo[3,4-d]pyrimidine derivatives could be useful in designing materials with specific electronic or structural properties.
Supramolecular Assemblies
The ability of pyrimidine derivatives to form supramolecular assemblies has been explored, demonstrating their potential in creating complex molecular structures. Research on novel pyrimidine derivatives forming 2D and 3D networks through extensive hydrogen-bonding intermolecular interactions (Fonari et al., 2004) highlights the versatility of these compounds in material science, particularly in the design of novel organic frameworks.
Electronic and Optical Properties
Studies on the electronic and optical properties of pyrrolopyrimidine derivatives, such as the investigation into deeply colored polymers containing pyrrolopyrrole units, underline their potential in electronic applications. These compounds exhibit strong photoluminescence and good photochemical stability, making them suitable for use in electronic devices (Beyerlein & Tieke, 2000). The synthesis of such polymers through palladium-catalyzed aryl-aryl coupling reactions indicates a pathway for the production of materials with desirable electronic properties.
Therapeutic Research Applications
While excluding direct references to drug use and dosage, it's noteworthy that the structural analogs of pyrrolo[3,4-d]pyrimidine have been examined for their potential in therapeutic applications. For instance, studies on the synthesis of new trifluoromethylated analogues and their structural analysis (Sukach et al., 2015) point towards the chemical versatility of these compounds in developing novel therapeutic agents.
Eigenschaften
IUPAC Name |
4-(4-fluorophenyl)-1-methyl-6-(oxolan-2-ylmethyl)-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3/c1-21-14-10-22(9-13-3-2-8-25-13)17(23)15(14)16(20-18(21)24)11-4-6-12(19)7-5-11/h4-7,13,16H,2-3,8-10H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZJXKMNTBDKDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(NC1=O)C3=CC=C(C=C3)F)C(=O)N(C2)CC4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
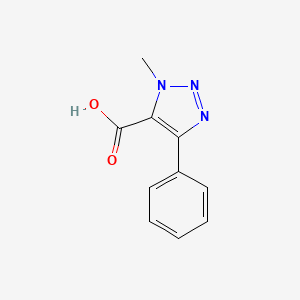
![8-(4-fluorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2993924.png)
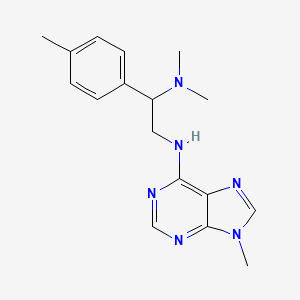
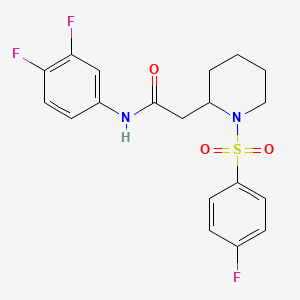
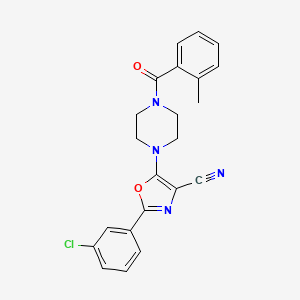

![8-chloro-2-(4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2993935.png)
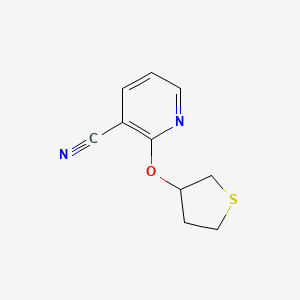
(prop-2-yn-1-yl)amine](/img/structure/B2993939.png)
![methyl 2-(7-benzyl-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2993940.png)
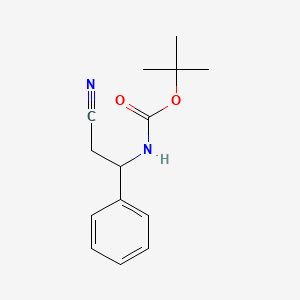

![1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2993944.png)
![2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2993945.png)
